molecular formula C12H9F3N2O2 B3116953 4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic acid CAS No. 220462-01-1

4-(3-Methyl-1H-pyrazol-1-yl)-2-trifluoromethylbenzoic acid

Cat. No. B3116953
M. Wt: 270.21 g/mol
InChI Key: HGKPNPICICLENG-UHFFFAOYSA-N
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Patent
US06511974B1

Procedure details

Methyl 4-(3-methyl-pyrazol-1-yl)-2-trifluoromethyl-benzoate (1.19 g) from Example 93, step b) was dissolved in methanol (10 ml) and a solution of 2.5 N sodium hydroxide (3.3 ml) was added. The reaction was heated at reflux for 90 minutes, cooled to room temperature and concentrated in vacuo to dryness. The residue was partitioned between ethyl acetate and 1 N hydrochloric acid. The combined organic extracts were dried over anhydrous sodium sulfate and concentrated in vacuo to give 1.14 g of the title compound as a colorless solid. MS (FAB) m/z: 271 (M+H)+.
Name
Methyl 4-(3-methyl-pyrazol-1-yl)-2-trifluoromethyl-benzoate
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([O:13]C)=[O:12])=[C:9]([C:17]([F:20])([F:19])[F:18])[CH:8]=2)[N:3]=1.[OH-].[Na+]>CO>[CH3:1][C:2]1[CH:6]=[CH:5][N:4]([C:7]2[CH:16]=[CH:15][C:10]([C:11]([OH:13])=[O:12])=[C:9]([C:17]([F:19])([F:18])[F:20])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Methyl 4-(3-methyl-pyrazol-1-yl)-2-trifluoromethyl-benzoate
Quantity
1.19 g
Type
reactant
Smiles
CC1=NN(C=C1)C1=CC(=C(C(=O)OC)C=C1)C(F)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.3 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 90 minutes
Duration
90 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C=C1)C1=CC(=C(C(=O)O)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.14 g
YIELD: CALCULATEDPERCENTYIELD 100.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.